molecular formula C22H33N3O7S2 B589505 4,7-seco-Tebipenemoic Acid Pivoxil CAS No. 1380688-27-6

4,7-seco-Tebipenemoic Acid Pivoxil

Cat. No.: B589505
CAS No.: 1380688-27-6
M. Wt: 515.64
InChI Key: XRCZSPQKQSSDGX-QHSBEEBCSA-N
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Description

4,7-seco-Tebipenemoic Acid Pivoxil is a biochemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 g/mol . It is primarily used in proteomics research and has significant potential in various scientific fields.

Scientific Research Applications

4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves several steps, including the preparation of tebipenem pivoxil hydrobromide, a novel oral carbapenem prodrug . The synthetic route typically involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Industrial production methods for this compound are designed to ensure high yield and purity. These methods may involve large-scale esterification reactions followed by purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.

Comparison with Similar Compounds

4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:

    Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.

    Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.

    Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.

The uniqueness of this compound lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves the reaction of Tebipenem with Pivoxil in the presence of a base. The seco-acid is then obtained by hydrolysis of the lactone ring.", "Starting Materials": [ "Tebipenem", "Pivoxil", "Base", "Solvent" ], "Reaction": [ "Step 1: Tebipenem and Pivoxil are dissolved in a suitable solvent.", "Step 2: A base is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The seco-acid intermediate is obtained by hydrolysis of the lactone ring.", "Step 5: The seco-acid intermediate is then esterified with Pivoxil to obtain the final product, 4,7-seco-Tebipenemoic Acid Pivoxil." ] }

CAS No.

1380688-27-6

Molecular Formula

C22H33N3O7S2

Molecular Weight

515.64

IUPAC Name

(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1

InChI Key

XRCZSPQKQSSDGX-QHSBEEBCSA-N

SMILES

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O

Origin of Product

United States

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